1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Overview
Description
BD 1063 Dihydrochloride: is a potent sigma-1 receptor antagonistThis compound is highly selective for sigma-1 receptors over sigma-2 receptors and other neurotransmitter receptors . It has been shown to antagonize the effects of cocaine and has various applications in scientific research .
Mechanism of Action
Target of Action
BD 1063 Dihydrochloride is a potent antagonist of the sigma-1 receptor (σ1R) . The σ1R is a type of opioid receptor with two subtypes: σ1 and σ2 . The σ1 receptor plays an important role in stimulating dopamine release and modulating the actions of cocaine .
Mode of Action
BD 1063 Dihydrochloride interacts with the σ1 receptor, showing a high selectivity for σ1 over σ2 . It has a Ki value of 9.15 nM for the σ1 receptor, indicating a strong binding affinity . This interaction results in the antagonism of the σ1 receptor, which can prevent hyperlocomotion .
Biochemical Pathways
The σ1 receptor is involved in various biochemical pathways, including the modulation of dopamine release . By antagonizing the σ1 receptor, BD 1063 Dihydrochloride can affect these pathways and their downstream effects.
Pharmacokinetics
It is soluble in water to 100 mm, which may influence its bioavailability .
Result of Action
BD 1063 Dihydrochloride has been shown to prevent hyperlocomotion following cocaine administration in mice . It has also been used to study the in vitro and in vivo protective action of the σ1 receptor against ferroptosis in hepatocellular carcinoma cells . In addition, it has been used in a comparative evaluation of its anti-hyperalgesic action .
Action Environment
It is recommended to store the compound at room temperature, and it can be stored for up to 12 months .
Biochemical Analysis
Biochemical Properties
BD 1063 Dihydrochloride is a potent selective σ1 receptor antagonist, with Ki values of 9 and 449 nM at σ1 and σ2 receptors, respectively . It has been shown to prevent hyperlocomotion, active in vivo .
Cellular Effects
BD 1063 Dihydrochloride has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to study the protective action of σ1 receptor against ferroptosis in hepatocellular carcinoma cells . It has also been shown to reduce ethanol self-administration in a dose-dependent way and inhibit the expression of σ-1 receptor in the nucleus accumbens .
Molecular Mechanism
BD 1063 Dihydrochloride exerts its effects at the molecular level through its antagonistic action on the σ1 receptor . It has been shown to prevent hyperlocomotion, suggesting a role in modulating neurotransmitter release .
Dosage Effects in Animal Models
In animal models, BD 1063 Dihydrochloride has been shown to reduce ethanol self-administration in a dose-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BD 1063 Dihydrochloride involves the reaction of 1-(2-(3,4-dichlorophenyl)ethyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction typically requires anhydrous conditions and is carried out in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of BD 1063 Dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: BD 1063 Dihydrochloride primarily undergoes substitution reactions due to the presence of the piperazine ring and the dichlorophenyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of BD 1063 Dihydrochloride .
Scientific Research Applications
BD 1063 Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving sigma-1 receptors and their ligands.
Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.
Medicine: BD 1063 Dihydrochloride is investigated for its potential therapeutic effects in conditions such as neurodegenerative diseases, pain management, and drug addiction
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
BD 1047 Dihydrobromide: Another sigma-1 receptor antagonist with similar selectivity but different chemical structure.
PRE-084: A selective sigma-1 receptor agonist used in similar research applications.
Rimcazole: A sigma receptor antagonist with broader receptor affinity.
Uniqueness: BD 1063 Dihydrochloride is unique due to its high selectivity for sigma-1 receptors over sigma-2 receptors and other neurotransmitter receptors. This selectivity makes it a valuable tool in research focused on sigma-1 receptor functions and their therapeutic potential .
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFDBTLQOARIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469537 | |
Record name | BD 1063 Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206996-13-6, 150208-28-9 | |
Record name | BD 1063 Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00469537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 150208-28-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 206996-13-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.